molecular formula C31H68Br2N2O B157225 1,3-Propanediaminium, N,N'-didodecyl-2-hydroxy-N,N,N',N'-tetramethyl-, dibromide CAS No. 10232-86-7

1,3-Propanediaminium, N,N'-didodecyl-2-hydroxy-N,N,N',N'-tetramethyl-, dibromide

Cat. No. B157225
CAS RN: 10232-86-7
M. Wt: 644.7 g/mol
InChI Key: AOARVGJNIOXRPG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Propanediaminium, N,N'-didodecyl-2-hydroxy-N,N,N',N'-tetramethyl-, dibromide is a cationic surfactant that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as C12-Betaine-Br and is widely used in various fields such as pharmaceuticals, cosmetics, and food industries.

Mechanism Of Action

The antimicrobial activity of C12-Betaine-Br is attributed to its ability to disrupt the cell membrane of microorganisms. The positively charged head of the molecule interacts with the negatively charged cell membrane, leading to the disruption of the membrane structure. This disruption leads to the leakage of intracellular components, ultimately leading to the death of the microorganism.

Biochemical And Physiological Effects

C12-Betaine-Br has been shown to be non-toxic and non-irritating to the skin. It is also biodegradable, making it an environmentally friendly option. This compound has been found to be effective in reducing the surface tension of water, making it an ideal ingredient in various cleaning products.

Advantages And Limitations For Lab Experiments

C12-Betaine-Br has several advantages as a surfactant in laboratory experiments. It is stable under a wide range of pH and temperature conditions, making it an ideal ingredient in various formulations. However, it is important to note that C12-Betaine-Br may interfere with certain analytical techniques, such as gel electrophoresis, due to its cationic nature.

Future Directions

There are several future directions for the use of C12-Betaine-Br in scientific research. One potential application is in the development of antimicrobial coatings for medical devices. Another potential area of research is the use of C12-Betaine-Br in the formulation of vaccines, as it has been shown to enhance the immune response. Additionally, further research can be conducted to investigate the potential use of C12-Betaine-Br in the treatment of various skin conditions, such as acne and eczema.
Conclusion:
In conclusion, C12-Betaine-Br is a versatile compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its antimicrobial properties, as well as its potential use in various cosmetic and personal care products. Further research is needed to fully understand the potential applications of C12-Betaine-Br in various fields, and to identify any potential limitations or drawbacks.

Synthesis Methods

The synthesis of C12-Betaine-Br involves the reaction of 1,3-propanediamine with dodecyl bromide in the presence of sodium hydroxide. The resulting product is then quaternized using trimethylamine and hydroxyethyltrimethylammonium bromide. The final product obtained is a white powder that is soluble in water and has a characteristic odor.

Scientific Research Applications

C12-Betaine-Br has been extensively studied for its antimicrobial properties. It has been found to be effective against a wide range of microorganisms such as bacteria, fungi, and viruses. This compound has also been shown to have excellent foaming and emulsifying properties, making it an ideal ingredient in various cosmetic and personal care products.

properties

CAS RN

10232-86-7

Product Name

1,3-Propanediaminium, N,N'-didodecyl-2-hydroxy-N,N,N',N'-tetramethyl-, dibromide

Molecular Formula

C31H68Br2N2O

Molecular Weight

644.7 g/mol

IUPAC Name

dodecyl-[3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropyl]-dimethylazanium;dibromide

InChI

InChI=1S/C31H68N2O.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-32(3,4)29-31(34)30-33(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h31,34H,7-30H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

AOARVGJNIOXRPG-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCC[N+](C)(C)CC(C[N+](C)(C)CCCCCCCCCCCC)O.[Br-].[Br-]

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC(C[N+](C)(C)CCCCCCCCCCCC)O.[Br-].[Br-]

Other CAS RN

10232-86-7

Origin of Product

United States

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